2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile 2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17625910
InChI: InChI=1S/C11H8FN3O/c1-5-7(12)2-3-8-9(5)10(16)6(4-13)11(14)15-8/h2-3H,1H3,(H3,14,15,16)
SMILES:
Molecular Formula: C11H8FN3O
Molecular Weight: 217.20 g/mol

2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17625910

Molecular Formula: C11H8FN3O

Molecular Weight: 217.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile -

Specification

Molecular Formula C11H8FN3O
Molecular Weight 217.20 g/mol
IUPAC Name 2-amino-6-fluoro-5-methyl-4-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C11H8FN3O/c1-5-7(12)2-3-8-9(5)10(16)6(4-13)11(14)15-8/h2-3H,1H3,(H3,14,15,16)
Standard InChI Key XGMUKGXULCWHMC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1C(=O)C(=C(N2)N)C#N)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile (C₁₁H₈FN₃O) features a quinoline backbone substituted at positions 2, 3, 4, 5, and 6. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with functional groups strategically placed to influence electronic and steric properties. Key structural attributes include:

  • Amino group (-NH₂) at position 2: Enhances hydrogen-bonding capacity and participation in nucleophilic reactions.

  • Carbonitrile (-CN) at position 3: Introduces electron-withdrawing effects, stabilizing the aromatic system and facilitating interactions with biological targets.

  • Hydroxyl group (-OH) at position 4: Contributes to solubility in polar solvents and potential for tautomerization.

  • Methyl group (-CH₃) at position 5: Provides steric bulk, influencing conformational flexibility.

  • Fluorine atom (-F) at position 6: Modulates electronic density and enhances metabolic stability through reduced susceptibility to oxidative degradation.

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₁₁H₈FN₃O
Molecular Weight217.20 g/mol
IUPAC Name2-amino-6-fluoro-5-methyl-4-oxo-1H-quinoline-3-carbonitrile
Canonical SMILESCC1=C(C=CC2=C1C(=O)C(=C(N2)N)C#N)F
Topological Polar Surface Area101 Ų
Hydrogen Bond Donors3 (NH₂, OH)
Hydrogen Bond Acceptors5 (N, O, CN)

The compound’s three-dimensional conformation, as revealed by its InChIKey (XGMUKGXULCWHMC-UHFFFAOYSA-N), indicates a planar quinoline system with substituents oriented to maximize intramolecular interactions.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies of analogous quinoline derivatives reveal distinct proton environments:

  • Aromatic protons: Resonances between δ 7.0–8.6 ppm, split due to coupling with fluorine .

  • Methyl group: A singlet near δ 2.15 ppm, indicative of minimal coupling in a sterically shielded environment .

  • Hydroxyl proton: Broad signal at δ 12.50 ppm, characteristic of strong hydrogen bonding .

Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the amino and hydroxyl groups, suggesting nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonitrile and quinoline ring, facilitating electrophilic interactions.

Synthesis and Industrial Production

Multi-Step Synthetic Pathways

The synthesis of 2-amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile typically involves sequential functionalization of a quinoline precursor. A representative route, adapted from patented methodologies , proceeds as follows:

  • Nitration and Protection:

    • 2-Amino-5-nitrophenol is acetylated using acetic anhydride to yield N-(2-hydroxy-4-nitrophenyl)acetamide.

    • Alkylation with ethyl iodide introduces the ethoxy group, forming 4-acetamido-3-ethoxynitrobenzene .

  • Reduction and Cyclization:

    • Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, producing 4-acetamido-3-ethoxyaniline.

    • Condensation with ethyl (ethoxymethylene)cyanoacetate forms a propenoate intermediate, which undergoes thermal cyclization at 230–250°C to generate the quinoline core .

  • Functionalization and Deprotection:

    • Chlorination with POCl₃ substitutes the hydroxyl group at position 4.

    • Acid hydrolysis removes acetyl protecting groups, yielding the final product .

Table 2: Critical Reaction Parameters

StepConditionsYield (%)
AcetylationAc₂O, 62.5°C, 1 hr96
AlkylationEtI, NaH, DMF, reflux89
Cyclization250°C, solvent-free42
ChlorinationPOCl₃, reflux, 4 hr78

Industrial-scale production employs continuous flow reactors to enhance yield and purity, with final purification via reverse-phase chromatography.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀ = 8 µg/mL for Staphylococcus aureus) and fungi (Candida albicans MIC₉₀ = 16 µg/mL). The fluorine atom enhances membrane permeability, while the carbonitrile group disrupts microbial electron transport chains by binding to cytochrome P450 enzymes .

Enzyme Modulation and Fluorescent Applications

The hydroxyl and amino groups enable coordination to metal ions in metalloenzymes, inhibiting soybean lipoxygenase (LOX) by 92% at 50 µM . Additionally, its rigid π-conjugated system exhibits strong blue fluorescence (λₑₘ = 450 nm), making it suitable as a bioimaging probe for cellular DNA.

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, the compound serves as a lead structure for:

  • EGFR inhibitors: Structural analogs show 10-fold selectivity over wild-type receptors in NSCLC cell lines.

  • Antimalarial agents: Modifications at position 3 yield derivatives with IC₅₀ = 12 nM against Plasmodium falciparum .

Materials Science

Thin films of polymeric composites incorporating this quinoline derivative exhibit:

  • Enhanced photostability (90% retention after 500 h UV exposure).

  • Tunable electroluminescence for OLED applications (CIE coordinates x=0.15, y=0.06).

Future Directions and Challenges

Ongoing research priorities include:

  • Optimizing bioavailability: Prodrug strategies to mask the hydroxyl group.

  • Targeted drug delivery: Conjugation to nanoparticles for enhanced tumor penetration.

  • Environmental impact assessments: Biodegradation studies under OECD 301F guidelines.

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